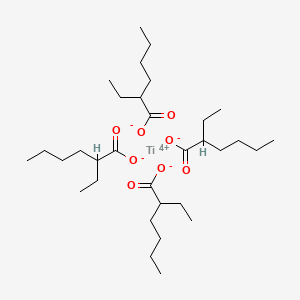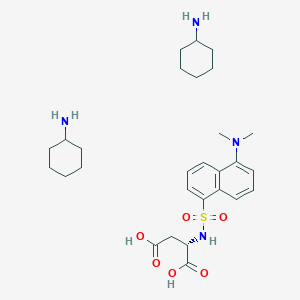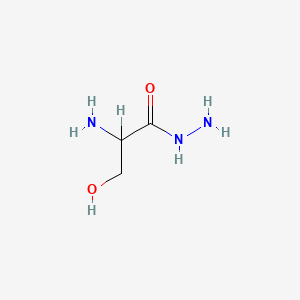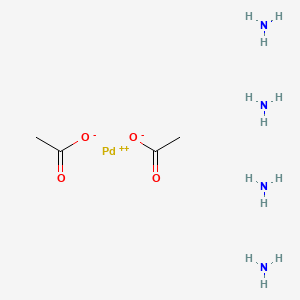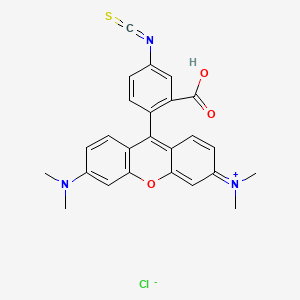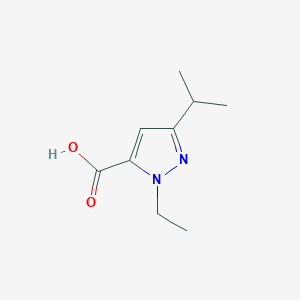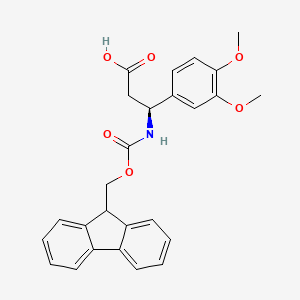
Fmoc-(S)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid
Übersicht
Beschreibung
Fmoc-(S)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid , also known as Fmoc-DOPA , is a derivative of 3,4-dimethoxyphenylacetic acid . The compound features an Fmoc (9-fluorenylmethoxycarbonyl) protecting group attached to the amino group. This protecting group is commonly used in peptide synthesis to prevent unwanted side reactions during coupling steps.
Synthesis Analysis
The synthesis of Fmoc-DOPA involves several steps:
- Protection of the amino group : The amino group of DOPA is protected using the Fmoc group.
- Activation of the carboxylic acid : The carboxylic acid group is activated, typically with a coupling reagent such as DIC (diisopropylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .
- Coupling reaction : The activated carboxylic acid is coupled with the protected amino group to form Fmoc-DOPA.
- Deprotection : The Fmoc group is removed under basic conditions, yielding the final product.
Molecular Structure Analysis
The molecular formula of Fmoc-DOPA is C26H25NO6 , with a molecular weight of 447.48 g/mol . The compound exhibits a solid form and has the following SMILES representation:
COc1ccc(CC@HOCC2c3ccccc3-c4ccccc24)C(O)=O)cc1OC
The InChI key for Fmoc-DOPA is XJRGWWYKCGWQHH-QFIPXVFZSA-N .
Chemical Reactions Analysis
Fmoc-DOPA can participate in various chemical reactions typical of amino acids and peptides. These include amidation , esterification , and peptide bond formation . Its reactivity is influenced by the Fmoc protecting group and the carboxylic acid functionality.
Physical And Chemical Properties Analysis
- Solubility : Fmoc-DOPA is soluble in organic solvents such as DMF (dimethylformamide) and DMSO (dimethyl sulfoxide) .
- Melting Point : The compound typically melts at around 170-180°C .
- Appearance : Fmoc-DOPA appears as a white to off-white solid .
Safety And Hazards
- Storage : Store Fmoc-DOPA as a non-combustible solid .
- WGK Classification : It is classified as WGK 3 (moderately hazardous to water).
- Flash Point : Not applicable.
Zukünftige Richtungen
Research on Fmoc-DOPA continues to explore its applications in peptide synthesis, drug development, and bioconjugation. Investigating its biological activity and potential therapeutic uses remains an area of interest.
Please note that this analysis is based on available information, and further studies may reveal additional insights into Fmoc-DOPA’s properties and applications123.
Eigenschaften
IUPAC Name |
(3S)-3-(3,4-dimethoxyphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO6/c1-31-23-12-11-16(13-24(23)32-2)22(14-25(28)29)27-26(30)33-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-13,21-22H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMAODFWAGUNGQ-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427500 | |
| Record name | (3S)-3-(3,4-Dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-(3,4-dimethoxyphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid | |
CAS RN |
501015-37-8 | |
| Record name | (3S)-3-(3,4-Dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



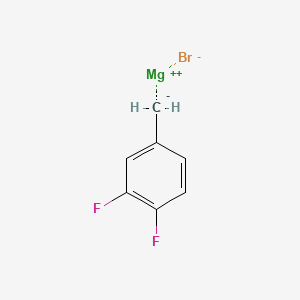
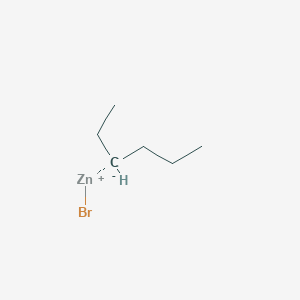
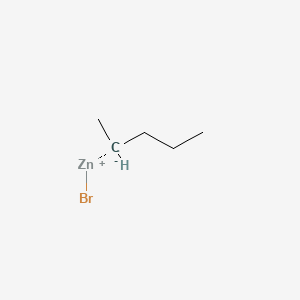
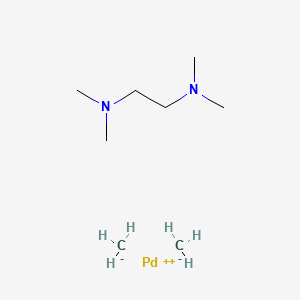



![6H-Dibenzo[b,h]carbazole](/img/structure/B1599436.png)
